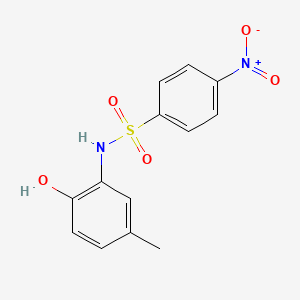![molecular formula C17H16Cl2N2O5 B5800897 N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800897.png)
N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(2,4-dichlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide, commonly known as dicamba, is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become one of the most commonly used herbicides in the world.
作用机制
Dicamba works by disrupting the growth and development of plants. It is a systemic herbicide, which means it is absorbed by the plant and transported to the site of action. Once inside the plant, dicamba interferes with the production of certain plant hormones, leading to abnormal growth and ultimately death.
Biochemical and Physiological Effects:
Dicamba has been shown to have a range of physiological effects on plants, including stunted growth, abnormal leaf development, and reduced seed production. It can also affect the microbial communities in the soil, potentially leading to changes in nutrient cycling and soil health.
实验室实验的优点和局限性
Dicamba is a widely used herbicide in agriculture and has been extensively studied for its efficacy and safety. However, there are limitations to its use in laboratory experiments, particularly in studies that require precise control over experimental conditions. Dicamba can be volatile and can easily drift to non-target plants, making it difficult to control its effects.
未来方向
There are several areas of research that are currently being pursued with regards to dicamba. These include:
1. Developing new formulations of dicamba that are less volatile and more targeted in their effects.
2. Studying the potential ecological impacts of dicamba on non-target plants and animals.
3. Investigating the potential for dicamba resistance to develop in weeds and the implications for long-term weed management strategies.
4. Exploring the use of dicamba in combination with other herbicides to improve weed control efficacy.
5. Developing new methods for monitoring and predicting dicamba drift to minimize its impact on non-target plants.
In conclusion, dicamba is a widely used herbicide that has been extensively studied for its efficacy and safety in agriculture. While there are limitations to its use in laboratory experiments, ongoing research is exploring new formulations and strategies for improving its effectiveness and minimizing its impact on non-target plants and animals.
合成方法
The synthesis of dicamba involves the reaction of 3,4-dimethoxybenzoic acid with 2,4-dichlorophenol in the presence of a base such as sodium hydroxide. The resulting product is then acetylated with acetic anhydride to form the final compound.
科学研究应用
Dicamba has been extensively studied for its use as a herbicide in agriculture. It is particularly effective against weeds that have developed resistance to other herbicides such as glyphosate. Dicamba is also being studied for its potential use in controlling invasive plant species in natural ecosystems.
属性
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(2,4-dichlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O5/c1-23-14-5-3-10(7-15(14)24-2)17(20)21-26-16(22)9-25-13-6-4-11(18)8-12(13)19/h3-8H,9H2,1-2H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXQGFZIWULMAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NOC(=O)COC2=C(C=C(C=C2)Cl)Cl)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=N/OC(=O)COC2=C(C=C(C=C2)Cl)Cl)/N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide](/img/structure/B5800818.png)

![4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide](/img/structure/B5800830.png)



![4-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5800858.png)

![2-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5800876.png)

![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5800905.png)
![N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800907.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5800912.png)
![N,N-dimethyl-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B5800916.png)